Benzathine

Description

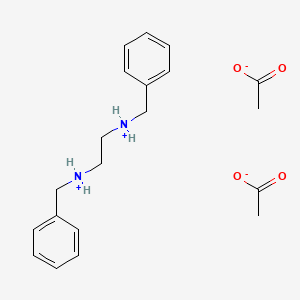

RN given refers to parent cpd with specified locants for phenylmethyl groups; structure

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHORIMYRDESRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-75-8 (diacetate), 3412-76-8 (di-hydrochloride) | |

| Record name | Benzathine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048359 | |

| Record name | N,N'-Dibenzylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 26 deg C; [Merck Index] Colorless liquid; mp = 23-25 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzathine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-28-3 | |

| Record name | Benzathine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzathine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzathine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzathine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dibenzylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C659VZ7P7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Benzathine Benzylpenicillin Against Treponema pallidum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzathine benzylpenicillin remains the cornerstone of syphilis therapy, demonstrating sustained efficacy against its causative agent, the spirochete Treponema pallidum. This technical guide delineates the molecular mechanism underpinning this therapeutic success. Benzylpenicillin, a β-lactam antibiotic, exerts its bactericidal effect by targeting and inhibiting essential enzymes known as penicillin-binding proteins (PBPs). These enzymes play a critical role in the final steps of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall. By acylating the active site of these transpeptidases, penicillin prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent osmotic lysis of the bacterium. This document provides a comprehensive overview of the known T. pallidum PBPs, quantitative data on the antibiotic's efficacy, detailed experimental protocols for studying this interaction, and visual representations of the key pathways and workflows.

Introduction

Treponema pallidum is a Gram-negative spirochete characterized by its unique cell envelope structure, which includes a cytoplasmic membrane, a thin peptidoglycan layer, and an outer membrane. The peptidoglycan layer is crucial for maintaining the bacterium's helical shape and protecting it from osmotic stress. The biosynthesis of this peptidoglycan layer is a complex process that culminates in the cross-linking of glycan chains by the enzymatic activity of penicillin-binding proteins (PBPs). This compound benzylpenicillin, a long-acting formulation of penicillin G, provides sustained low concentrations of the antibiotic, which is critical for eliminating the slow-growing T. pallidum.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

The primary targets of benzylpenicillin in T. pallidum are the PBPs, a group of membrane-associated enzymes responsible for the transpeptidation and carboxypeptidation reactions in peptidoglycan synthesis. Inhibition of these enzymes is the central event in the antibiotic's mechanism of action.

Identification and Characterization of T. pallidum PBPs

Several PBPs have been identified in T. pallidum through their covalent binding of radiolabeled penicillin. These proteins are distinguished by their molecular masses. Studies have identified T. pallidum PBPs with apparent molecular masses of 180, 94, 89, 80, 68, 63, 61, 58, 41, and 38 kilodaltons (kDa)[1][2]. The 94-kDa and 58-kDa proteins have demonstrated the highest affinity for benzylpenicillin[3][4].

The Anomaly of Tp47

Interestingly, a 47-kDa protein in T. pallidum, known as Tp47, has been shown to possess β-lactamase activity, capable of hydrolyzing the β-lactam ring of penicillin[5]. However, this activity is subject to strong product inhibition, which may explain the continued susceptibility of T. pallidum to penicillin[5]. This inherent but self-limiting resistance mechanism is a key area of ongoing research.

Mechanism of Inhibition of Peptidoglycan Synthesis

The bactericidal action of benzylpenicillin is a direct consequence of its interference with peptidoglycan synthesis. The β-lactam ring of penicillin mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows penicillin to bind to the active site of the PBP transpeptidases.

The core mechanism involves the following steps:

-

Binding: Benzylpenicillin binds to the active site of the PBP.

-

Acylation: The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent penicilloyl-enzyme intermediate.

-

Inactivation: This acylation reaction inactivates the PBP, preventing it from catalyzing the transpeptidation reaction required for cross-linking the peptidoglycan strands.

-

Cell Wall Degradation: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of autolytic enzymes, results in a weakened cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

dot

References

- 1. mednexus.org [mednexus.org]

- 2. Identification of Treponema pallidum penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillin-binding proteins and peptidoglycan of Treponema pallidum subsp. pallidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Penicillin-binding proteins and peptidoglycan of Treponema pallidum subsp. pallidum | Semantic Scholar [semanticscholar.org]

- 5. A novel beta-lactamase activity from a penicillin-binding protein of Treponema pallidum and why syphilis is still treatable with penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Workhorse: A Deep Dive into the Pharmacokinetics of Benzathine Penicillin G Across Animal Models

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the pharmacokinetic profile of benzathine penicillin G (BPG), a long-acting penicillin formulation, across various animal models. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a consolidated view of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

This compound penicillin G remains a cornerstone in veterinary medicine for the treatment and prevention of susceptible bacterial infections. Its long-acting properties, stemming from its low solubility and slow release from the injection site, offer significant advantages in therapeutic management. Understanding its pharmacokinetic behavior in different species is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing the risk of antimicrobial resistance.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound penicillin G varies considerably across different animal species, influenced by physiological factors such as metabolism and drug distribution. The following tables summarize key pharmacokinetic parameters observed in cattle, sheep, and swine following intramuscular (IM) or subcutaneous (SC) administration.

Table 1: Pharmacokinetic Parameters of this compound Penicillin G in Cattle

| Dose and Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |

| 12,000 U/kg IM (this compound G alone) | - | - | - | - | [1] |

| 9,000 U/kg IM (Combination with Procaine (B135) Penicillin G) | 0.58 ± 0.15 | ~2 | - | - | [1][2] |

| 24,000 U/kg IM (Combination with Procaine Penicillin G) | - | ~2 | 58 | - | [1][2] |

| 8,800 U/kg SC (Combination with Procaine Penicillin G) | 0.44 ± 0.02 | - | - | - | [1][2] |

Table 2: Pharmacokinetic Parameters of this compound Penicillin G in Sheep

| Dose and Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |

| Data for this compound Penicillin G alone in sheep is limited in the provided search results. | - | - | - | - |

Table 3: Pharmacokinetic Parameters of this compound Penicillin G in Swine (Piglets)

| Dose and Route | Cmax (µg/mL) | Tmax (h) | Mean Residence Time (MRT) (h) | AUC (µg·h/mL) | Reference |

| 33,000 IU/kg IM (Combination with Procaine Penicillin G) | Higher than SC | - | Shorter than SC | - | [3] |

| 100,000 IU/kg IM (Combination with Procaine Penicillin G) | Higher than SC | - | Shorter than SC | - | [3] |

| 33,000 IU/kg SC (Combination with Procaine Penicillin G) | Lower than IM | - | Longer than IM | - | [3] |

| 100,000 IU/kg SC (Combination with Procaine Penicillin G) | Lower than IM | - | Longer than IM | - | [3] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound penicillin G, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The active moiety, penicillin G, specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Caption: Mechanism of action of this compound Penicillin G.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are synthesized protocols based on common practices reported in the literature.

General Protocol for a Pharmacokinetic Study of Intramuscular this compound Penicillin G in Cattle

This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of BPG in cattle.

Caption: General experimental workflow for a cattle pharmacokinetic study.

Key Methodological Details:

-

Animals: Studies often utilize healthy, castrated male cattle (steers) of a specific breed and weight range to ensure uniformity.

-

Housing and Diet: Animals are typically housed in individual stalls and provided with a standard diet and water ad libitum.

-

Drug Administration: A commercially available formulation of this compound penicillin G is administered via deep intramuscular injection. The injection site (e.g., gluteal or cervical muscles) is a critical variable that can influence absorption rates.

-

Blood Sampling: Blood samples are collected via jugular catheters at predefined intervals before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Methodology: Quantification of Penicillin G in Plasma

Accurate quantification of penicillin G in plasma is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Typical HPLC-UV Method Parameters:

-

Sample Preparation: Protein precipitation with a solvent like acetonitrile (B52724) is a common first step to remove interfering macromolecules. This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte.

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase.

-

Detection: UV detection is performed at a specific wavelength, often around 225 nm.

-

Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[4][5]

Typical LC-MS/MS Method Parameters:

-

Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation and may include SPE.

-

Chromatographic Separation: A C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a modifier like formic acid, is often employed.

-

Detection: Mass spectrometry is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[6][7]

-

Validation: The method is rigorously validated according to established guidelines to ensure its accuracy and reliability for quantifying penicillin G in biological matrices.[6][7]

Pharmacokinetic Principles of this compound Penicillin G

The long-acting nature of this compound penicillin G is a result of its unique formulation and subsequent pharmacokinetic profile.

Caption: Pharmacokinetic pathway of this compound Penicillin G.

Key Pharmacokinetic Processes:

-

Absorption: Following intramuscular injection, the sparingly soluble this compound penicillin G forms a depot at the site of administration. The slow dissolution of the salt and subsequent hydrolysis release penicillin G into the systemic circulation over an extended period.[8][9]

-

Distribution: Once in the bloodstream, penicillin G is distributed to various tissues throughout the body.

-

Metabolism: Penicillin G undergoes limited metabolism in the liver.

-

Excretion: The primary route of elimination for penicillin G is renal excretion.

Conclusion

This technical guide provides a consolidated overview of the pharmacokinetics of this compound penicillin G in key animal models. The data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer a valuable resource for researchers and professionals in the field of veterinary drug development. A thorough understanding of the species-specific pharmacokinetic profiles is essential for the rational and effective use of this important long-acting antimicrobial agent, ultimately contributing to improved animal health and welfare. Further research is warranted to fill the existing data gaps, particularly for species like sheep and dogs, to further refine therapeutic strategies.

References

- 1. Disposition of penicillin G after administration of this compound penicillin G, or a combination of this compound penicillin G and procaine penicillin G in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. This compound penicillin G and procaine penicillin G in piglets: comparison of intramuscular and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of penicillin G in bovine plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Description of Plasma Penicillin G Concentrations after Intramuscular Injection in Double-Muscled Cows to Optimize the Timing of Antibiotherapy for Caesarean Section - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. Penicillins Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 9. Penicillins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Benzathine Penicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzathine penicillin, a long-acting injectable antibiotic, remains a cornerstone in the treatment of various bacterial infections, most notably syphilis and streptococcal pharyngitis. Its efficacy is intrinsically linked to its unique molecular structure—a salt formed from two molecules of benzylpenicillin (penicillin G) and one molecule of N,N'-dibenzylethylenediamine (this compound). This configuration results in low aqueous solubility, enabling the slow release of active penicillin G from the intramuscular depot site and ensuring prolonged therapeutic concentrations. This guide provides a detailed examination of the molecular architecture, physicochemical properties, mechanism of action, and relevant experimental methodologies of this compound penicillin.

Molecular Structure and Composition

This compound penicillin is a semisynthetic antibiotic prepared by combining the sodium salt of penicillin G with N,N'-dibenzylethylenediamine.[1][2] The result is a salt in which two molecules of benzylpenicillin act as counter-anions for one molecule of the this compound base (a 2:1 compound).[3][4]

The core structure of the active component, penicillin G, features a thiazolidine (B150603) ring fused to a four-membered β-lactam ring.[5][6] This strained β-lactam moiety is critical for its antibacterial activity.[6] The this compound component serves as a stabilizer, forming a salt that significantly reduces the molecule's solubility in water.[4][7]

The chemical designation for the tetrahydrate form is (2S, 5R, 6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1), tetrahydrate.[8][9][10]

References

- 1. Penicillin G this compound (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, Penicillin G | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound benzylpenicillin | 1538-09-6 [chemicalbook.com]

- 4. Buy this compound benzylpenicillin | 1538-09-6 | >98% [smolecule.com]

- 5. This compound Benzylpenicillin Sterile or Penicillin G this compound sterile Raw Material, API (CAS 1538-09-6) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Penicillin - Wikipedia [en.wikipedia.org]

- 7. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. newdruginfo.com [newdruginfo.com]

- 10. Penicillin G this compound Monograph for Professionals - Drugs.com [drugs.com]

The Enduring Quest for Sustained Antibacterial Action: A Technical History of Long-Acting Penicillin Formulations

For decades, penicillin has been a cornerstone of antibacterial therapy. However, its rapid elimination from the body necessitated frequent, often painful, injections. This clinical challenge spurred the development of long-acting or "repository" penicillin formulations, a pivotal advancement in the treatment of bacterial infections. This technical guide delves into the historical development of these formulations, providing a detailed examination of their composition, pharmacokinetic profiles, and the experimental methodologies used to evaluate them.

The journey from the initial discovery of penicillin to the creation of formulations that could maintain therapeutic drug levels for days or even weeks is a story of innovative pharmaceutical development. This evolution was driven by the urgent need to improve patient compliance and therapeutic efficacy, particularly for diseases like syphilis and rheumatic fever that require prolonged treatment.

From Fleeting Efficacy to Sustained Action: The Evolution of Penicillin Formulations

The earliest use of penicillin G (benzylpenicillin) involved the administration of its water-soluble salts, such as sodium or potassium penicillin. While effective, these aqueous solutions resulted in a rapid peak in plasma concentration followed by swift renal clearance, with a half-life of only about 30 minutes.[1] This necessitated frequent injections, as often as every 4-6 hours, to maintain therapeutic concentrations.[1]

The quest for a longer-acting formulation led to the development of several key innovations:

-

Procaine (B135) Penicillin G (PPG): First approved in the United States in April 1948, procaine penicillin G was a significant breakthrough.[2] It is an equimolecular compound of procaine and penicillin G, administered as an intramuscular suspension.[3] The lower solubility of this salt compared to aqueous penicillin G results in slower dissolution and absorption from the injection site. This formulation typically provides therapeutic concentrations for about 12 to 24 hours, allowing for once- or twice-daily dosing.[1][3]

-

Procaine Penicillin in Oil with Aluminum Monostearate (PAM): To further prolong the action of procaine penicillin, formulations incorporating an oil-based vehicle with aluminum monostearate were developed. The aluminum monostearate acts as a gelling and suspending agent, increasing the viscosity of the formulation and further slowing the release of procaine penicillin from the intramuscular depot.[4][5] This resulted in a more sustained release profile compared to aqueous suspensions of procaine penicillin G.

-

Benzathine Penicillin G (BPG): Patented in 1950, this compound penicillin G represented a major leap forward in prolonging the therapeutic window of penicillin.[6] This formulation is the salt of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (this compound). Its very low solubility in water results in extremely slow dissolution at the injection site, leading to a prolonged, low-level release of penicillin G into the bloodstream.[7] A single intramuscular injection of this compound penicillin G can maintain therapeutic concentrations for several weeks, making it the treatment of choice for conditions like syphilis and for the prevention of rheumatic fever.[1][8]

Comparative Pharmacokinetics of Penicillin G Formulations

The following table summarizes the key pharmacokinetic parameters for the different penicillin G formulations, providing a quantitative comparison of their performance.

| Formulation | Mean Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Duration of Therapeutic Concentration |

| Aqueous Penicillin G (IV) | High (e.g., 45 mcg/mL after 1 million units)[9] | Rapid (end of infusion)[9] | Short (requires dosing every 4-6 hours)[1] |

| Procaine Penicillin G (IM) | Moderate | ~4 hours[3] | 12-24 hours[1][3] |

| This compound Penicillin G (IM) | Low (e.g., 259 ng/mL after 2.4 million units)[8] | 48 hours[8] | Up to 4 weeks[10] |

Key Experimental Protocols

The development and evaluation of these long-acting formulations relied on robust experimental methodologies to assess their pharmacokinetic profiles and therapeutic efficacy.

Measurement of Penicillin Concentration in Blood

Early methods for quantifying penicillin in biological fluids were primarily microbiological assays. These assays were based on the principle of bacterial growth inhibition.

1. Cylinder-Plate (Cup-Plate) Bioassay:

-

Principle: This agar (B569324) diffusion method measures the diameter of the zone of inhibition of a susceptible microorganism (e.g., Staphylococcus aureus or Sarcina lutea) caused by the diffusion of penicillin from a cylinder or "cup" placed on the agar surface.[7] The diameter of the zone is proportional to the concentration of penicillin in the sample.

-

Protocol Outline:

-

Prepare agar plates seeded with a standardized suspension of the test organism.

-

Place sterile, flat-bottomed cylinders vertically on the agar surface.

-

Pipette a defined volume of the penicillin standard solutions and the test samples (e.g., patient serum) into the cylinders.

-

Incubate the plates under controlled conditions.

-

Measure the diameter of the zones of inhibition.

-

Construct a standard curve by plotting the zone diameter against the logarithm of the penicillin concentration of the standards.

-

Determine the concentration of penicillin in the test samples from the standard curve.[11][12]

-

2. Turbidimetric Bioassay:

-

Principle: This method measures the inhibition of bacterial growth in a liquid medium. The turbidity of a bacterial culture, which is proportional to the bacterial growth, is measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a series of tubes containing a suitable liquid culture medium.

-

Inoculate the tubes with a standardized suspension of the test organism.

-

Add varying concentrations of penicillin standards and the test samples to the tubes.

-

Incubate the tubes under controlled conditions.

-

Measure the turbidity of each tube using a spectrophotometer.

-

The concentration of penicillin in the test sample is determined by comparing the turbidity with that of the standard curve.[12]

-

3. High-Performance Liquid Chromatography (HPLC):

With advancements in analytical chemistry, HPLC methods became the standard for quantifying penicillin in biological fluids due to their higher specificity, sensitivity, and reproducibility compared to bioassays.[13]

-

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by a detector (e.g., UV or mass spectrometry) as it elutes from the column.

-

Typical Protocol Outline:

-

Sample Preparation: Plasma or serum samples are typically deproteinized, often using an acid like sulfuric acid followed by a precipitating agent such as sodium tungstate, or by protein precipitation with a solvent like acetonitrile.[13][14] An internal standard (e.g., penicillin V) is added to correct for variations in extraction and analysis.[13]

-

Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge (e.g., C18) to concentrate the penicillin and remove interfering substances. The penicillin is then eluted with a suitable solvent.[13]

-

Derivatization (optional but common in early HPLC-UV methods): To enhance UV detection, the eluted penicillin may be derivatized. A common method involves reaction with 1,2,4-triazole (B32235) and mercuric chloride to form a UV-absorbing complex.[13]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to elute the penicillin.[13][14]

-

Detection: The concentration of penicillin is quantified using a UV detector at a specific wavelength or, in more modern methods, a mass spectrometer (LC-MS/MS) for higher sensitivity and specificity.[13][14]

-

Animal Models for Pharmacokinetic Studies

Animal models, such as rabbits and dogs, were crucial in the initial development and screening of long-acting penicillin formulations before human trials. These studies helped to determine the absorption, distribution, and elimination characteristics of the different formulations.

Visualizing the Developmental Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical progression of long-acting penicillin development and a typical experimental workflow for pharmacokinetic analysis.

Conclusion

The historical development of long-acting penicillin formulations marks a significant milestone in infectious disease management. Through the innovative application of pharmaceutical sciences, the challenge of penicillin's short biological half-life was overcome, leading to more effective and patient-friendly treatment regimens. The progression from aqueous solutions to procaine and this compound salts, and the use of specialized vehicles like oil with aluminum monostearate, demonstrates a clear and logical evolution in drug delivery technology. The experimental protocols, from early bioassays to modern chromatographic techniques, have provided the essential data to understand and compare the performance of these life-saving medications. This rich history of development continues to inform the design of modern long-acting injectable drug products.

References

- 1. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 2. An In-depth Analysis of Penicillin G Procaine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. US2507193A - Penicillin product - Google Patents [patents.google.com]

- 5. Nonlactating-cow therapy with a formulation of penicillin and novobiocin: therapeutic and prophylactic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Safety of Intramuscular Injectable this compound Penicillin G in Japanese Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Population Pharmacokinetic Modeling Approach Shows that Serum Penicillin G Concentrations Are Below Inhibitory Concentrations by Two Weeks after this compound Penicillin G Injection in the Majority of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. Determination of penicillin G in bovine plasma by high-performance liquid chromatography after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fsis.usda.gov [fsis.usda.gov]

An In-depth Technical Guide to the Solubility and Dissolution Characteristics of Benzathine Penicillin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of benzathine penicillin G (BPG), focusing on its solubility and dissolution characteristics. Understanding these properties is critical for the development of effective and stable dosage forms, particularly for long-acting parenteral formulations.

Executive Summary

This compound penicillin G is an antibiotic known for its very low solubility in aqueous solutions, a property that is fundamental to its long-acting therapeutic effect. After intramuscular injection, the sparingly soluble salt slowly dissolves in bodily fluids, gradually releasing penicillin G into circulation.[1] This guide details the solubility of BPG in various solvents, explores factors influencing its dissolution rate, and outlines experimental protocols for the characterization of these properties. The use of formulation strategies such as solid dispersions and micellar systems to enhance dissolution is also discussed.

Solubility Profile

This compound penicillin G is described as a white or almost white crystalline powder.[2][3] Its solubility is a key parameter influencing its bioavailability and pharmacokinetic profile.

Qualitative and Quantitative Solubility Data

The solubility of this compound penicillin G has been characterized in a range of solvents. It is notably very slightly soluble in water and sparingly soluble in alcohol.[3][4] More specific quantitative data is summarized in the table below.

| Solvent/System | Solubility Description | Quantitative Value | Reference |

| Water | Very slightly soluble | ~0.33 mg/mL (1 g in 3000 mL) | [2] |

| Water | Very slightly soluble | 0.15 mg/mL | [5] |

| Ethanol (96%) | Slightly soluble | - | [2] |

| Alcohol | Sparingly soluble | - | [3] |

| Dimethylformamide | Freely soluble | - | [2] |

| Formamide | Freely soluble | - | [2] |

| DMSO | Soluble | ≥ 250 mg/mL | [6] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Soluble | ≥ 2.08 mg/mL | [6] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Soluble | ≥ 2.08 mg/mL | [6] |

| 10% DMSO / 90% Corn Oil | Soluble | ≥ 2.08 mg/mL | [6] |

Dissolution Characteristics

The dissolution of this compound penicillin G from a formulation is the rate-limiting step for its absorption and, consequently, its therapeutic action.[7] Various factors, including its crystalline structure and particle size, influence its dissolution rate.[8]

Enhancing Dissolution: Formulation Strategies

Due to its hydrophobic nature, several formulation strategies have been explored to improve the wettability and dissolution rate of BPG.

The preparation of solid dispersions with hydrophilic carriers has been shown to significantly enhance the dissolution rate of BPG.[9] This is attributed to a reduction in drug particle size, improved wettability, and the solubilizing effect of the carrier.[4]

| Carrier | Drug:Carrier Ratio | % Drug Released at 60 min | Reference |

| PEG 4000 | 50:50 | 73% | [4] |

| PEG 4000 | 70:30 | 45% | [4] |

| HPMC | 50:50 | 61% | [4] |

| HPMC | 70:30 | 51% | [4] |

| Mannitol | 50:50 | 57% | [4] |

| Mannitol | 70:30 | 49% | [4] |

The use of surfactants to form micellar systems can increase the apparent solubility of BPG in aqueous solutions. A study using sodium deoxycholate (NaDC) demonstrated that a micellar system could incorporate up to 90% of the BPG, effectively increasing its solubility.[7]

Experimental Protocols

Accurate and reproducible methods for determining the solubility and dissolution of this compound penicillin G are essential for drug development and quality control.

Solubility Determination (Equilibrium Method)

This method is used to determine the saturation solubility of a compound in a given solvent.

-

Preparation of Supersaturated Solution : Add an excess amount of this compound penicillin G powder to the solvent of interest (e.g., water, buffer of a specific pH) in a sealed container.[7]

-

Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation : Withdraw a sample from the supernatant. To avoid including undissolved particles, filter the sample through a suitable membrane filter (e.g., 0.45 µm).

-

Analysis : Analyze the concentration of this compound penicillin G in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

-

Calculation : The determined concentration represents the saturation solubility of the drug in that solvent at the specified temperature.

In Vitro Dissolution Testing (USP Apparatus 1 - Basket Method)

This method is commonly used to assess the dissolution rate of solid dosage forms.[4] The FDA's Dissolution Methods database can be consulted for specific product methodologies.[10][11]

-

Apparatus Setup : Assemble the USP Apparatus 1 (basket) dissolution tester.

-

Dissolution Medium : Fill the vessels with a specified volume (e.g., 900 mL) of the dissolution medium (e.g., phosphate (B84403) buffer, pH 7.4).[4] Deaerate the medium if necessary.[12]

-

Temperature and Speed : Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the rotational speed of the basket to a specified rate (e.g., 50 rpm).[4][12]

-

Sample Introduction : Place the this compound penicillin G sample (e.g., pure drug or a formulation in a hard gelatin capsule) into the basket.[4]

-

Sampling : At predetermined time intervals, withdraw an aliquot of the dissolution medium for analysis. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume (sink conditions).[4]

-

Analysis : Determine the concentration of dissolved this compound penicillin G in each sample using a suitable analytical technique (e.g., HPLC).

-

Data Analysis : Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

Experimental Workflow

References

- 1. This compound Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound benzylpenicillin | 1538-09-6 [chemicalbook.com]

- 3. drugs.com [drugs.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Penicillin G this compound Monohydrate [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. usp.org [usp.org]

- 12. usp.org [usp.org]

In Vitro Susceptibility of Streptococcal Strains to Benzathine Penicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillins, particularly benzathine penicillin G, have long been a cornerstone in the treatment of infections caused by various species of Streptococcus. Their efficacy is rooted in their ability to inhibit bacterial cell wall synthesis. However, the emergence of strains with reduced susceptibility necessitates continuous surveillance and a thorough understanding of the interplay between the antibiotic and the pathogen. This technical guide provides an in-depth overview of the in vitro susceptibility of clinically relevant streptococcal strains to this compound penicillin, details the standardized methodologies for its determination, and illustrates the key mechanisms of action and resistance.

Data Presentation: Quantitative Susceptibility Data

The in vitro activity of this compound penicillin against streptococcal isolates is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for key streptococcal species. Interpretive criteria for susceptibility are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]

Streptococcus pyogenes (Group A Streptococcus)

S. pyogenes remains largely susceptible to penicillin, which is the drug of choice for treating infections like pharyngitis.[5] While resistance is rare, some isolates with reduced susceptibility have been reported, often associated with mutations in the penicillin-binding protein 2X (pbp2x) gene.[6]

| Study Reference | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Penicillin Resistance Rate |

| Ndiaye et al. (Senegal)[5] | 40 | - | 0.023 | 0% (2 intermediate) |

| Musser et al. (Global)[6] | Subset of 7,025 | - | - | Reduced susceptibility linked to pbp2x mutations |

| Doğan et al. (Turkey)[7] | - | - | - | 0% |

| Agrawal et al.[7] | - | - | - | Reports of resistance |

Streptococcus agalactiae (Group B Streptococcus)

Group B Streptococcus (GBS) is a leading cause of neonatal infections. Penicillin is the primary agent for prophylaxis and treatment.[8] While isolates are generally considered susceptible, surveillance is ongoing.[9][10][11]

| Study Reference | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Penicillin Resistance Rate |

| Hrelic et al. (Canada)[12] | 158 | - | - | 0% (Highest MIC 0.064 µg/mL) |

| Martins et al. (Argentina)[11] | 62 | - | - | 0% |

| Hays et al. (USA)[10] | 192 | - | - | 0% |

| Metcalf et al. (USA)[9] | 102 | 0.064 | 0.064 | 0% |

| Giermaziak et al. (Poland)[13] | 165 | - | - | 0% (MIC range 0.032-0.125 µg/mL) |

Streptococcus pneumoniae

Penicillin resistance in S. pneumoniae is a significant clinical concern and is primarily mediated by alterations in penicillin-binding proteins (PBPs) that reduce their affinity for β-lactam antibiotics.[14][15][16][17] The interpretation of MIC values for S. pneumoniae often depends on the site of infection (meningeal vs. non-meningeal).[2][18]

| Study Reference | Number of Isolates | Penicillin Susceptibility Status | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Jones et al. (Canada, 2002)[19] | 2,539 | 15.0% non-susceptible | - | - |

| Jacobs et al. (USA)[20] | 108 | 49 susceptible, 33 intermediate, 26 resistant | - | Cefotaxime MIC90: 0.06 (S), 0.5 (I), 2.0 (R) |

| Imöhl et al. (Germany, 1997-2013)[2] | 20,437 | 5.3% intermediate, 1.4% resistant (pre-2008 CLSI) | - | - |

| Pfaller et al. (USA)[21] | 183 | 32.8% S, 36.1% I, 31.1% R (Agar dilution) | - | - |

Viridans Group Streptococci (VGS)

This heterogeneous group of streptococci are common inhabitants of the oral flora and can cause infective endocarditis. Penicillin susceptibility is variable, with resistance being more common in this group compared to beta-hemolytic streptococci.[22][23]

| Study Reference | Number of Isolates | Penicillin Susceptibility Rate |

| Biedenbach et al. (USA, 1994-2002)[24] | - | 3 isolates were penicillin non-susceptible |

| Doern et al. (Global)[25] | 27 (from endophthalmitis) | 85.7% |

| Mushtaq et al. (South Africa)[26] | 211 | 62% |

| Jacobs et al. (USA, 2010-2020)[23] | 14,981 | 71.0% (S. mitis), 80.9% (S. oralis), 86.3% (non-speciated) |

Experimental Protocols

Accurate determination of in vitro susceptibility is critical. The following are standardized methods for testing streptococcal susceptibility to penicillin.

Broth Microdilution Method

This method is considered a gold standard for determining MICs.[27]

-

Inoculum Preparation :

-

Select three to five well-isolated colonies of the streptococcal strain from an overnight culture on a non-selective agar (B569324) plate (e.g., sheep blood agar).

-

Suspend the colonies in a sterile liquid medium (e.g., saline or Mueller-Hinton broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[1]

-

This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[21]

-

-

Preparation of Microdilution Plates :

-

Use sterile 96-well microtiter plates.

-

Prepare serial twofold dilutions of this compound penicillin in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.[21][24] The concentration range should bracket the expected MIC values.

-

Dispense 100 µL of each antibiotic dilution into the wells. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

-

-

Inoculation and Incubation :

-

Inoculate each well (except the sterility control) with the standardized bacterial suspension.

-

Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours. For fastidious organisms like S. pneumoniae, incubation in an atmosphere of 5% CO2 may be required.[1]

-

-

Interpretation of Results :

-

Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[28]

-

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around an antibiotic-impregnated disk.

-

Inoculum Preparation :

-

Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[27]

-

-

Inoculation of Agar Plate :

-

Application of Antibiotic Disks :

-

Aseptically place a paper disk containing a standardized amount of penicillin (e.g., 10 units) onto the agar surface.

-

For S. pneumoniae, a 1 µg oxacillin (B1211168) disk is often used as a surrogate for screening for penicillin resistance. Isolates with a zone of inhibition of ≤19 mm should be further tested by an MIC method.[21][29]

-

-

Incubation :

-

Invert the plates and incubate at 35°C ± 2°C for 20-24 hours. Incubation in 5% CO2 is recommended for streptococci.[1]

-

-

Measurement and Interpretation :

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints provided by CLSI or EUCAST.[1]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in penicillin susceptibility testing.

Caption: Mechanism of penicillin action and resistance in Streptococcus.

Caption: Workflow for the broth microdilution susceptibility test.

Caption: Workflow for the disk diffusion susceptibility test.

Conclusion

While this compound penicillin remains a highly effective agent against many streptococcal species, particularly S. pyogenes and S. agalactiae, the landscape of antimicrobial susceptibility is dynamic. The prevalence of resistance in S. pneumoniae and the increasing non-susceptibility in Viridans group streptococci underscore the critical need for diligent in vitro susceptibility testing. Adherence to standardized protocols, such as those detailed in this guide, is paramount for generating accurate and reproducible data. This information is essential for guiding clinical therapy, informing public health strategies, and driving the development of new antimicrobial agents. The molecular mechanisms of resistance, primarily through alterations in penicillin-binding proteins, continue to be an important area of research for understanding and overcoming these challenges.

References

- 1. nicd.ac.za [nicd.ac.za]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. megumed.de [megumed.de]

- 4. iacld.com [iacld.com]

- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nih.org.pk [nih.org.pk]

- 9. Antimicrobial Susceptibilities of Group B Streptococcus Isolates from Prenatal Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibilities of Group B Streptococci Isolated from Patients with Invasive Disease: 10-Year Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotic susceptibility patterns and prevalence of group B Streptococcus isolated from pregnant women in Misiones, Argentina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Penicillin susceptibility and macrolide-lincosamide-streptogramin B resistance in group B Streptococcus isolates from a Canadian hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. antibiotics - By what mechanism does penicillin resistance usually develop in Streptococcus pneumoniae? - Biology Stack Exchange [biology.stackexchange.com]

- 16. Mechanisms of Penicillin Resistance in Streptococcus pneumoniae: Targets, Gene Transfer and Mutations | Semantic Scholar [semanticscholar.org]

- 17. Resistance to β-lactams in Streptococcus pneumoniae | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 18. Impact of the revised penicillin susceptibility breakpoints for Streptococcus pneumoniae on antimicrobial resistance rates of meningeal and non-meningeal pneumococcal strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Antimicrobial Susceptibilities of Streptococcus pneumoniae Clinical Isolates Obtained in Canada in 2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of E test with standard broth microdilution for determining antibiotic susceptibilities of penicillin-resistant strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. panel.aam.org.ar [panel.aam.org.ar]

- 23. Antibiotic susceptibility patterns of viridans group streptococci isolates in the United States from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Susceptibility Patterns among Viridans Group Streptococcal Isolates from Infective Endocarditis Patients from 1971 to 1986 and 1994 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

- 26. In vitro antimicrobial susceptibility of viridans streptococci isolated from blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. asm.org [asm.org]

- 28. m.youtube.com [m.youtube.com]

- 29. Evaluation of the PASCO Strep Plus Broth Microdilution Antimicrobial Susceptibility Panels for Testing Streptococcus pneumoniae and Other Streptococcal Species - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of Benzathine Penicillin G in Acidic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of benzathine penicillin G under acidic conditions. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation who require a detailed understanding of the stability and degradation kinetics of this widely used antibiotic. This document outlines the primary degradation mechanisms, identifies the resulting products, presents quantitative kinetic data, and details the experimental protocols used for such analyses.

Introduction

This compound penicillin G, a long-acting form of penicillin G, is susceptible to degradation in acidic environments, which can impact its therapeutic efficacy. The core mechanism of this degradation involves the hydrolysis of the strained β-lactam ring, a key structural feature for the antibacterial activity of penicillins.[1][2] Understanding the pathways and kinetics of this degradation is crucial for the formulation of stable dosage forms and for predicting the behavior of the drug in various physiological and environmental conditions.

Core Degradation Pathways in Acidic Conditions

Under acidic conditions, this compound penicillin G primarily undergoes two initial degradation pathways, leading to the formation of several inactive products. The principal mechanism is the acid-catalyzed hydrolysis of the amide bond within the β-lactam ring.

The two main initial degradation products are penillic acid and penicilloic acid .[3][4][5] Penicilloic acid can be further converted to penilloic acid under acidic conditions.[6]

Formation of Penillic Acid

In strongly acidic solutions, penicillin G can rearrange to form penicillenic acid, which is then rapidly converted to penillic acid.[3] This pathway is a significant contributor to the overall degradation of penicillin G in acidic media.

Formation of Penicilloic Acid and Penilloic Acid

The acid-catalyzed hydrolysis of the β-lactam ring of the undissociated penicillin G molecule leads to the formation of penicilloic acid.[3][5] This reaction is a key step in the inactivation of the antibiotic. Subsequently, under acidic conditions, penicilloic acid can undergo decarboxylation to form penilloic acid.[6]

The following diagram illustrates the primary degradation pathways of Penicillin G in an acidic environment.

Quantitative Degradation Kinetics

The degradation of penicillin G in aqueous solutions follows pseudo-first-order kinetics.[7] The rate of degradation is significantly influenced by pH and temperature.

Effect of pH on Degradation Rate

Acidic conditions markedly accelerate the degradation of penicillin G. The stability is at its maximum in the neutral pH range, approximately between 6.0 and 7.0.[5][8] As the pH decreases, the rate of degradation increases substantially.

Table 1: Degradation Rate Constants (k) of Penicillin G at Various pH Values and Temperatures

| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Reference |

| 4.0 | 5 | (54.0 ± 0.90) x 10⁻⁴ | [8] |

| 5.0 | 5 | (7.35 ± 0.094) x 10⁻⁴ | [8] |

| 6.0 | 5 | (0.891 ± 0.012) x 10⁻⁴ | [8] |

| 4.0 | 37 | - | [8] |

| 5.0 | 37 | - | [8] |

| 6.0 | 37 | - | [8] |

| 7.0 | 37 | - | [8] |

| 7.5 | 37 | - | [8] |

| 9.0 | 37 | - | [8] |

| 10.0 | 37 | - | [8] |

| 4 | 80 | 0.1603 min⁻¹ | [7] |

| 7 | 80 | 0.0039 min⁻¹ | [7] |

| 10 | 80 | 0.0485 min⁻¹ | [7] |

Note: The data from different sources may use different units and experimental conditions.

Half-Life in Acidic Conditions

The half-life of penicillin G is significantly shorter in acidic environments. For instance, at a pH of 2, the half-life has been determined to be approximately 2.4 hours.[9] In a natural acidic medium like lemon matrix (pH ~4), the half-life is around 0.9 days.[9]

Table 2: Half-Life of Penicillin G in Acidic Media

| pH Condition | Medium | Half-Life | Reference |

| 2 | Aqueous Buffer | 2.4 hours | [9] |

| ~4 | Lemon Matrix | 0.9 days | [9] |

Experimental Protocols

The analysis of this compound penicillin G and its degradation products is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

HPLC Method for Analysis of Penicillin G and Degradation Products

This protocol outlines a general method for the separation and quantification of penicillin G and its primary degradation products.

Objective: To separate and quantify Penicillin G, Penicilloic Acid, and Penilloic Acid.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Reference standards for Penicillin G, Penicilloic Acid, and Penilloic Acid

-

Methanol (B129727) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Orthophosphoric acid

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 0.004 M KH₂PO₄ adjusted to pH 4.5 with phosphoric acid) in a 50:50 (v/v) ratio.[10]

-

Standard Solution Preparation: Prepare individual stock solutions of penicillin G and its degradation products in a suitable solvent. Prepare working standard solutions by diluting the stock solutions with the mobile phase.

-

Sample Preparation: Degrade a known concentration of penicillin G solution by adjusting the pH to the desired acidic level and incubating for a specific time at a controlled temperature. Take aliquots at different time points and neutralize them to stop the degradation. Filter the samples through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the concentrations using a calibration curve generated from the standard solutions.

The following diagram illustrates the general workflow for the HPLC analysis.

LC-MS/MS Method for Identification and Quantification

LC-MS/MS offers higher sensitivity and specificity for the identification and quantification of degradation products, especially at low concentrations.

Objective: To identify and quantify Penicillin G and its degradation products using LC-MS/MS.

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size)

-

Reference standards for Penicillin G and its degradation products

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

Procedure:

-

Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water with 1 mM ammonium acetate (pH ~2.7) and mobile phase B as acetonitrile.[6]

-

Standard and Sample Preparation: Follow a similar procedure as for the HPLC method. An internal standard (e.g., Penicillin V) can be added to improve quantification accuracy.[6]

-

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column[6]

-

Mobile Phase Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

-

Flow Rate: 0.2 mL/min[6]

-

Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

-

MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

-

-

Data Analysis: Identify compounds based on their retention times and specific MRM transitions. Quantify using matrix-matched calibration curves or an internal standard method.

Conclusion

The degradation of this compound penicillin G in acidic conditions is a complex process involving multiple pathways, primarily initiated by the hydrolysis of the β-lactam ring. The rate of degradation is highly dependent on pH and temperature. A thorough understanding of these degradation pathways and kinetics, facilitated by robust analytical methods such as HPLC and LC-MS/MS, is essential for the development of stable and effective penicillin G formulations. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. Photocatalytic degradation of penicillin G from simulated wastewater using the UV/ZnO process: isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ues.pku.edu.cn [ues.pku.edu.cn]

- 7. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Depot Effect of Intramuscular Benzathine Penicillin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the depot effect of intramuscularly administered benzathine penicillin G (BPG). It delves into the core principles governing its long-acting properties, the experimental methodologies used for its characterization, and the underlying mechanisms of its therapeutic action.

Introduction to the Depot Effect

Intramuscularly administered this compound penicillin G is a cornerstone in the treatment of various bacterial infections, most notably syphilis and for the prophylaxis of rheumatic fever.[1] Its efficacy is intrinsically linked to its "depot" effect, a phenomenon that ensures a slow and sustained release of the active moiety, penicillin G, from the injection site. This long-acting characteristic is primarily due to the low aqueous solubility of the this compound salt of penicillin G.[1]

Upon deep intramuscular injection, the BPG crystals form a reservoir or "depot" within the muscle tissue.[2] From this depot, the drug slowly dissolves into the surrounding interstitial fluid and is subsequently hydrolyzed to release active penicillin G into the systemic circulation.[1][2] This process provides therapeutic plasma concentrations of penicillin G for an extended period, ranging from weeks to a month, thereby reducing the frequency of administration and improving patient compliance.[1]

Pharmacokinetics of Intramuscular this compound Penicillin G

The pharmacokinetic profile of intramuscular BPG is characterized by a slow absorption phase, which in turn governs the prolonged elimination half-life, a classic example of "flip-flop" pharmacokinetics.

Absorption

Following intramuscular injection, BPG crystals slowly dissolve at the injection site. The rate of dissolution is a critical factor influencing the absorption rate and is dependent on the formulation's physicochemical properties, such as particle size and crystal morphology.[3] The dissolved this compound penicillin G is then hydrolyzed, releasing penicillin G, which is absorbed into the systemic circulation. The peak plasma concentration (Cmax) of penicillin G is typically reached between 12 and 48 hours post-injection.[4]

Distribution

Once absorbed, penicillin G is distributed throughout the body. It is approximately 60% bound to serum proteins, primarily albumin. Highest concentrations are found in the kidneys, with lower levels in the liver, skin, and intestines. Penetration into cerebrospinal fluid is generally low in the absence of inflammation.

Metabolism and Excretion

Penicillin G is minimally metabolized. The primary route of elimination is renal, with rapid excretion of the unchanged drug.

Table 1: Summary of Pharmacokinetic Parameters for Intramuscular this compound Penicillin G (1.2 Million Units)

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | 12 - 48 hours | [4] |

| Peak Plasma Concentration (Cmax) | Varies significantly based on formulation and patient factors | |

| Apparent Half-life (t½) | Prolonged due to slow absorption, can be several days | |

| Protein Binding | ~60% (Penicillin G) | |

| Route of Elimination | Primarily renal |

Experimental Protocols

This section details the key experimental methodologies employed in the study of the depot effect of intramuscular this compound penicillin G.

Quantification of Penicillin G in Plasma

Accurate quantification of penicillin G in plasma is fundamental to pharmacokinetic studies. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

Objective: To quantify the concentration of penicillin G in plasma samples.

Principle: This method involves the separation of penicillin G from other plasma components using a reversed-phase HPLC column, followed by detection using a UV detector.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 200 µL of water and 700 µL of acetonitrile (B52724).

-

For the calibration curve, mix 100 µL of the corresponding working standard solution, 100 µL of water, and 700 µL of acetonitrile with 100 µL of blank plasma.

-

Vortex each sample and centrifuge at 3,000 × g for 10 minutes at 4°C.[4]

-

Dilute 100 µL of the supernatant with 900 µL of water.[4]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Atlantis T3 analytical column (150 by 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient of 10 mM phosphoric acid (pH 2) and acetonitrile.[4]

-

Flow Rate: 2 mL/min.[4]

-

Detection Wavelength: 210 nm for penicillin G.[4]

-

Injection Volume: 20 µL.[4]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of penicillin G against the known concentrations of the standards.

-

Determine the concentration of penicillin G in the unknown samples by interpolating their peak areas from the calibration curve.

-

Objective: To achieve higher sensitivity and selectivity in the quantification of penicillin G in plasma.

Principle: This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

Chromatographic and Mass Spectrometric Conditions:

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: Waters Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm).[5]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[5]

-

Flow Rate: 0.4 mL/min.[5]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for penicillin G and the internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of penicillin G to the peak area of the internal standard.

-

Construct a calibration curve by plotting this ratio against the known concentrations of the standards.

-

Determine the concentration of penicillin G in the unknown samples from the calibration curve.

-

In Vitro Release Testing

In vitro release testing is crucial for assessing the dissolution characteristics of the BPG formulation and can serve as a quality control tool and aid in formulation development.

Objective: To measure the rate and extent of penicillin G release from the BPG suspension in a controlled environment.

Principle: The USP Apparatus 4 (Flow-Through Cell) is often recommended for long-acting injectable suspensions as it can better simulate the in vivo conditions of slow media flow at the injection site.

Protocol:

-

Apparatus Setup:

-

Dissolution Medium:

-

Use a biorelevant medium such as Simulated Muscle Fluid (SMF). A common composition for SMF is a phosphate (B84403) buffer at pH 7.4 with adjusted osmolarity.[2] The release medium should contain a surfactant like polysorbate 20 (e.g., 0.02%) to ensure adequate wetting of the microspheres.[2]

-

-

Procedure:

-

Accurately weigh a sample of the BPG suspension and place it in the flow-through cell.

-

Pump the dissolution medium through the cell at a slow, controlled flow rate (e.g., 4-8 mL/min).[6]

-

Collect the eluate at predetermined time intervals.

-

Analyze the collected samples for penicillin G concentration using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis:

-

Calculate the cumulative amount of penicillin G released at each time point.

-

Plot the percentage of drug released versus time to obtain the dissolution profile.

-

Particle Size Analysis

The particle size distribution of the BPG crystals is a critical quality attribute that significantly influences the dissolution rate and, consequently, the in vivo performance of the depot injection.

Objective: To determine the particle size distribution of the this compound penicillin G suspension.

Principle: Laser diffraction is a widely used technique for particle size analysis. It measures the angular distribution of scattered light produced when a laser beam passes through a dispersed particulate sample.

Protocol:

-

Sample Preparation:

-

Disperse a representative sample of the BPG suspension in a suitable dispersant in which the drug is insoluble.

-

Ensure the dispersion is homogenous and free of agglomerates, which may require the use of a surfactant or sonication.

-

-

Instrument Setup:

-

Use a laser diffraction particle size analyzer.

-

Select an appropriate optical model (e.g., Mie theory), which requires knowledge of the refractive indices of the particles and the dispersant.

-

-

Measurement:

-

Introduce the dispersed sample into the measurement cell of the instrument.

-

The instrument will measure the scattered light pattern and, using the selected optical model, calculate the particle size distribution.

-

-

Data Reporting:

-

Report the particle size distribution as volume-based percentiles, such as D10, D50 (median), and D90.

-

Mechanism of Action and Signaling Pathway

Penicillin G is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9]

Mechanism:

-

Target Binding: Penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.

-

Inhibition of Transpeptidation: Specifically, penicillin G inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains.[9][10]

-

Cell Wall Weakening: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.

-

Cell Lysis: This ultimately results in cell lysis and bacterial death.[7]

Experimental and Logical Workflows

Visualizing the workflows for studying and understanding the depot effect of BPG is essential for researchers.

Pharmacokinetic Study Workflow

In Vitro Release Study and Formulation Characterization Workflow

Conclusion